molecular formula C14H12O2S B179976 2'-(Methylthio)biphenyl-3-carboxylic acid CAS No. 168618-43-7

2'-(Methylthio)biphenyl-3-carboxylic acid

Cat. No. B179976
M. Wt: 244.31 g/mol
InChI Key: BAFFLHNQRDYNJA-UHFFFAOYSA-N
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Description

“2’-(Methylthio)biphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C14H12O2S . It has a molecular weight of 244.31 .


Molecular Structure Analysis

The InChI code for “2’-(Methylthio)biphenyl-3-carboxylic acid” is 1S/C14H12O2S/c1-17-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16) . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2’-(Methylthio)biphenyl-3-carboxylic acid” has a molecular weight of 244.31 .

properties

IUPAC Name

3-(2-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFFLHNQRDYNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236067
Record name 2′-(Methylthio)[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(Methylthio)biphenyl-3-carboxylic acid

CAS RN

168618-43-7
Record name 2′-(Methylthio)[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-(Methylthio)[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 2-methylthiophenyl-dihydroxyborane (1.55 g) and 3-iodobenzoic acid (2.08 g) in water (30 ml) was stirred at room temperature, then sodium carbonate (2.67 g) and palladium(II) acetate (0.019 g) were added thereto. After stirring at 40° C. overnight, the reaction mixture was filtered and was washed with ether (2×20 ml). The aqueous layer was adjusted to pH 2 with 6N-hydrochloric acid. The crystalline was collected, washed with water, and dried to afford 3-(2-methylthiophenyl)benzoic acid.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Quantity
0.019 g
Type
catalyst
Reaction Step Two

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